molecular formula C11H8N4S B087917 N-Naphthyl-1,2,3,4-thiatriazol-5-amine CAS No. 10320-97-5

N-Naphthyl-1,2,3,4-thiatriazol-5-amine

Cat. No. B087917
CAS RN: 10320-97-5
M. Wt: 228.28 g/mol
InChI Key: NRPSYMDXSNYVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Naphthyl-1,2,3,4-thiatriazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.

Scientific Research Applications

N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit significant anticancer, antifungal, and antimicrobial activities. This compound has also been studied for its potential to inhibit the activity of various enzymes, including phosphodiesterase, carbonic anhydrase, and acetylcholinesterase. Moreover, N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been investigated for its potential to modulate the immune system and to act as an anti-inflammatory agent.

Mechanism Of Action

The mechanism of action of N-Naphthyl-1,2,3,4-thiatriazol-5-amine is not fully understood. However, it has been reported to act by inhibiting the activity of various enzymes, including phosphodiesterase, carbonic anhydrase, and acetylcholinesterase. Moreover, this compound has been shown to modulate the immune system and to act as an anti-inflammatory agent.

Biochemical And Physiological Effects

N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, this compound has been reported to exhibit significant antifungal and antimicrobial activities. Additionally, N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been shown to modulate the immune system and to act as an anti-inflammatory agent.

Advantages And Limitations For Lab Experiments

N-Naphthyl-1,2,3,4-thiatriazol-5-amine has several advantages and limitations for lab experiments. One of the advantages is its potential to inhibit the activity of various enzymes, which makes it a useful tool for studying enzyme kinetics. Moreover, this compound has been reported to exhibit significant anticancer, antifungal, and antimicrobial activities, which makes it a potential candidate for drug development. However, one of the limitations of N-Naphthyl-1,2,3,4-thiatriazol-5-amine is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-Naphthyl-1,2,3,4-thiatriazol-5-amine. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, future studies should focus on improving the synthesis method of N-Naphthyl-1,2,3,4-thiatriazol-5-amine to increase its yield and solubility in aqueous solutions.

Synthesis Methods

The synthesis of N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-chloronaphthalene with thiosemicarbazide in the presence of sodium hydroxide and ethanol. The resulting product is then treated with hydrazine hydrate to obtain N-Naphthyl-1,2,3,4-thiatriazol-5-amine. Other methods involve the reaction of 2-nitronaphthalene with thiosemicarbazide or the reaction of 2-aminonaphthalene with thiosemicarbazide in the presence of acetic acid.

properties

CAS RN

10320-97-5

Product Name

N-Naphthyl-1,2,3,4-thiatriazol-5-amine

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

N-naphthalen-1-ylthiatriazol-5-amine

InChI

InChI=1S/C11H8N4S/c1-2-6-9-8(4-1)5-3-7-10(9)12-11-13-14-15-16-11/h1-7H,(H,12,13,15)

InChI Key

NRPSYMDXSNYVNG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NN=NS3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NN=NS3

Other CAS RN

10320-97-5

Origin of Product

United States

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